Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 59128-12-0
VCID: VC15967799
InChI: InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-

CAS No.: 59128-12-0

Cat. No.: VC15967799

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- - 59128-12-0

Specification

CAS No. 59128-12-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid
Standard InChI InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15)
Standard InChI Key ZRHJTQXCBQNRFX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- consists of a fused imidazole ring (five-membered, containing two nitrogen atoms) and a pyridine ring (six-membered, with one nitrogen atom). The methyl groups at positions 5 and 7 enhance steric bulk and modulate electronic properties, while the acetic acid side chain at position 2 introduces polarity and potential for hydrogen bonding. The IUPAC name, 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid, reflects this substitution pattern.

Key Structural Descriptors:

  • SMILES Notation: CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O

  • InChIKey: ZRHJTQXCBQNRFX-UHFFFAOYSA-N

  • Canonical SMILES: CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O

Physicochemical Characteristics

The compound’s molecular weight of 204.22 g/mol and polar functional groups contribute to moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain undocumented in publicly available literature, though analogous imidazo[1,2-a]pyridines typically exhibit melting points between 150–250°C and logP values of 1.5–3.0, suggesting balanced hydrophobicity .

Synthesis and Structural Modification

Conventional Synthesis Routes

The synthesis of imidazo[1,2-a]pyridine derivatives generally involves cyclocondensation reactions. For 5,7-dimethyl-substituted variants, a common approach utilizes α-haloketones or α,β-unsaturated carbonyl compounds reacting with 2-aminopyridine derivatives under thermal conditions. For example:

  • Condensation: 2-Amino-4,6-dimethylpyridine reacts with α-chloroketones in ethanol under reflux to form the imidazo[1,2-a]pyridine core.

  • Acetic Acid Functionalization: Subsequent alkylation or nucleophilic substitution introduces the acetic acid moiety at position 2.

Green Chemistry Approaches

Recent advancements emphasize sustainability. Domino A³-coupling reactions (aldehyde-amine-alkyne) enable one-pot synthesis of imidazo[1,2-a]pyridines with high atom economy. Additionally, ultrasonication-assisted methods using molecular iodine as a catalyst reduce reaction times from hours to minutes while maintaining yields >80%.

Example Protocol:

  • Reactants: 2-Amino-4,6-dimethylpyridine, propargyl alcohol, iodine (10 mol%).

  • Conditions: Ultrasonication (40 kHz, 50°C, 30 min).

  • Yield: 85%.

Biological Activities and Mechanisms

Antifungal Activity

Derivatives like 10i (MIC = 41.98 μmol/L against Candida albicans) highlight the scaffold’s antifungal utility . Key structural determinants include:

  • Chlorine Substitution: Enhances membrane permeability (e.g., 6-chloro analogs) .

  • Amino Groups: Improve solubility and target binding (e.g., 4-aminophenyl derivatives) .

Table 1. Antifungal Activity of Selected Derivatives

CompoundSubstituentsMIC (μmol/L)
10a2-Hydroxyphenyl>300
10b2-Methoxyphenyl282.17
10c6-Chloro, 2-hydroxyphenyl139.35
10i2-Chloro, 4-aminophenyl41.98

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Chlorine or cyano groups at position 6 reduce nucleophilicity, decreasing yields but enhancing target specificity .

  • Electron-Donating Groups (EDGs): Methoxy or methyl groups improve reaction kinetics and bioavailability .

Pharmacological Applications

Oncology Therapeutics

The compound’s derivatives are pivotal in designing dual PI3K/mTOR inhibitors, which circumvent resistance mechanisms in cancers like glioblastoma and breast carcinoma . Preclinical studies show oral bioavailability (>60%) and low plasma clearance, positioning them as viable candidates for clinical trials .

Antimicrobial Agents

Against drug-resistant Candida albicans, the 5,7-dimethyl variant’s analogs disrupt ergosterol biosynthesis, a key fungal membrane component . Computational docking studies suggest binding to lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme .

Future Perspectives

Synthetic Chemistry Innovations

  • Enantioselective Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) could yield enantiomerically pure derivatives for targeted therapies .

  • Continuous Flow Systems: Microreactor technology may enhance scalability of ultrasonication-assisted syntheses.

Therapeutic Expansion

  • Neuroinflammation: Modulation of NLRP3 inflammasome via PI3K/Akt/mTOR inhibition merits exploration in Alzheimer’s disease models .

  • Antiviral Agents: Structural analogs could target viral proteases (e.g., SARS-CoV-2 Mpro) given the scaffold’s hydrogen-bonding capacity .

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